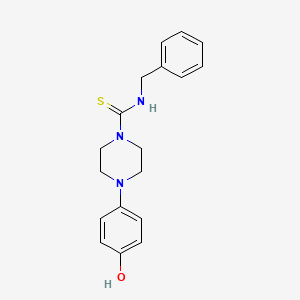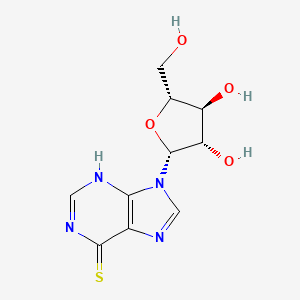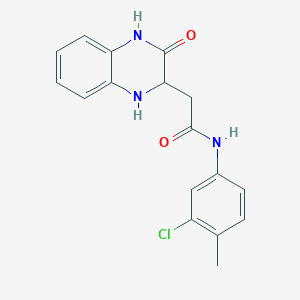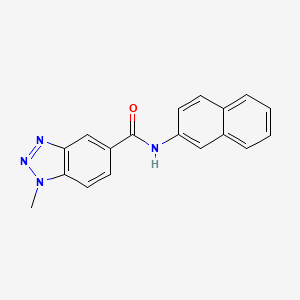
Pyridoxal 5'-methylenephosphonate
Descripción general
Descripción
Pyridoxal 5’-methylenephosphonate is a derivative of pyridoxal, which is one of the active forms of vitamin B6. This compound is structurally characterized by the presence of a methylenephosphonate group attached to the 5’ position of the pyridoxal molecule. Pyridoxal and its derivatives play crucial roles in various biochemical processes, particularly as coenzymes in enzymatic reactions involving amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal 5’-methylenephosphonate typically involves the phosphorylation of pyridoxal derivatives. One common method includes the reaction of pyridoxal with a secondary amine to form an intermediate, which is then phosphorylated using polyphosphoric acid. The reaction conditions often involve stirring the intermediate with polyphosphoric acid, followed by hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of pyridoxal 5’-methylenephosphonate may utilize similar synthetic routes but on a larger scale. The use of ionic liquids as solvents has been explored to enhance the efficiency and yield of the synthesis process. These solvents offer advantages such as reduced vapor pressure and improved solubility for various substances .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxal 5’-methylenephosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylenephosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridoxal 5’-carboxylic acid, while reduction may produce pyridoxal 5’-methanol .
Aplicaciones Científicas De Investigación
Pyridoxal 5’-methylenephosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a coenzyme in various enzymatic reactions.
Biology: The compound is studied for its role in amino acid metabolism and neurotransmitter synthesis.
Medicine: Pyridoxal derivatives are investigated for their potential therapeutic effects in treating vitamin B6 deficiency and related neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as a catalyst in chemical reactions
Mecanismo De Acción
Pyridoxal 5’-methylenephosphonate acts as a coenzyme in enzymatic reactions involving amino acids. The aldehyde group of the compound forms a Schiff-base linkage with the epsilon-amino group of specific lysine residues in enzymes. This linkage facilitates various reactions, including transamination, decarboxylation, and deamination. The compound’s mechanism of action involves the formation of an external aldimine intermediate, which undergoes further transformations to yield the final products .
Comparación Con Compuestos Similares
Pyridoxal 5’-phosphate: Another active form of vitamin B6, which also acts as a coenzyme in similar enzymatic reactions.
Pyridoxamine 5’-phosphate: A derivative of pyridoxamine, involved in amino acid metabolism.
Pyridoxine 5’-phosphate: A phosphorylated form of pyridoxine, essential for various biochemical processes.
Uniqueness: Pyridoxal 5’-methylenephosphonate is unique due to the presence of the methylenephosphonate group, which imparts distinct chemical properties and reactivity compared to other pyridoxal derivatives. This uniqueness makes it valuable in specific biochemical and industrial applications .
Propiedades
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8(11)7(3-10)6(2-9-5)4-15(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZPNZKADTPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180853 | |
| Record name | Pyridoxal 5'-methylenephosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26210-18-4 | |
| Record name | Pyridoxal 5'-methylenephosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026210184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal 5'-methylenephosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3S,4R,6S)-4,6-diamino-3-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyloxy]-2-hydroxycyclohexyl 2-amino-2,7-dideoxy-D-glycero-alpha-D-gluco-heptopyranoside](/img/structure/B1224900.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1224902.png)
![5-Chloro-7-[(4-ethoxyphenyl)-(3-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1224904.png)

![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)
![(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1224908.png)


![3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester](/img/structure/B1224913.png)
![2-[[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1224916.png)

![3-(4-ethoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1224919.png)
![5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide](/img/structure/B1224921.png)

